O-(2-methylbenzyl)hydroxylamine hydrochloride
Overview
Description
“O-(2-methylbenzyl)hydroxylamine hydrochloride” is a chemical compound with the formula C8H12ClNO . It is also known as “benzyloxyamine hydrochloride” and has a molecular weight of 159.61 .
Molecular Structure Analysis
The bond length elongation took place over the bond C3–C12 (1.505Å) due to the repulsive forces arranged due to the forces of attraction between CHO and NH2 entities .Chemical Reactions Analysis
O-benzylhydroxylamine hydrochloride is a reagent for the preparation of N-hydroxyamides (including N-hydroxy peptides and N-hydroxy β-lactams) and hydroxamic acids . It is also a derivatizing agent for ketones, aldehydes, and carbohydrates .Physical And Chemical Properties Analysis
O-(2-methylbenzyl)hydroxylamine hydrochloride is a white flake with a melting point of 234–238°C (subl). It is hygroscopic and soluble in H2O and pyridine. It is slightly soluble in alcohol and insoluble in ether .Scientific Research Applications
Synthesis of Complex Organic Molecules
One notable application of O-(2-methylbenzyl)hydroxylamine hydrochloride is in the synthesis of substituted (S)-N-(α-methylbenzyl)aziridines, which demonstrates its utility in affording 2- and 2,3-disubstituted-N-alkylaziridines with good to excellent yields through a diastereoselective ring-closure reaction. This synthesis underscores the reagent's role in producing compounds that could have further applications in medicinal chemistry and as intermediates for more complex molecules (Bew, Hughes, Savić, Soapi, & Wilson, 2006).
Another study highlights the application of O-(2-methylbenzyl)hydroxylamine hydrochloride in environmental chemistry. The research focuses on the OH-initiated photo-oxidation of furans and the analysis of unsaturated dicarbonyl products. This study utilized O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) for on-fibre derivatisation Solid Phase Microextraction (SPME) to sample and quantify unsaturated 1,4-dicarbonyl products, illustrating the compound's significance in environmental monitoring and analysis of photochemical oxidation processes (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
Asymmetric Synthesis and Chiral Auxiliary Applications
The use of O-methyl-N-(α-methylbenzyl)hydroxylamine as a novel chiral auxiliary in the asymmetric ortho-deprotonation of (η6-arene) chromium tricarbonyl complexes is another critical application. This methodology results in 1,2-disubstituted (η6-arene) chromium tricarbonyl complexes with excellent diastereoselectivity, demonstrating the compound's utility in the synthesis of asymmetric molecules, which is fundamental to the development of new drugs and materials (Costa, Curto, Davies, Teixeira, & Thomson, 2017).
Environmental Chemistry and Analysis
The application of O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in environmental chemistry, particularly in the quantitation of hydroxymethylfurfural (HMF) in Australian Leptospermum honeys, is notable. This research extends the rapid high-performance liquid chromatographic (HPLC) analysis of PFBHA derivatives, showcasing the compound's importance in food quality and safety assessments (Windsor, Kavazos, & Brooks, 2013).
Safety And Hazards
O-(2-methylbenzyl)hydroxylamine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . It should be handled with personal protective equipment such as gloves, protective clothing, and eye/face protection .
properties
IUPAC Name |
O-[(2-methylphenyl)methyl]hydroxylamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5H,6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFMICWCOXGUSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-methylbenzyl)hydroxylamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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